molecular formula C6H5BrClN3O2 B3047725 Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate CAS No. 14340-25-1

Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate

Cat. No.: B3047725
CAS No.: 14340-25-1
M. Wt: 266.48 g/mol
InChI Key: MEYTYCRWYBFDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H5BrClN3O2 It is a derivative of pyrazine, characterized by the presence of amino, bromo, and chloro substituents on the pyrazine ring, along with a methyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-chloropyrazine-2-carboxylic acid and brominating agents.

    Bromination: The 3-amino-5-chloropyrazine-2-carboxylic acid is subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Esterification: The resulting 3-amino-6-bromo-5-chloropyrazine-2-carboxylic acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromo and chloro) on the pyrazine ring. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions. For instance, it can be oxidized to a nitro group or reduced to an alkylamine.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted pyrazines.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Alkylamines.

    Hydrolysis Products: 3-amino-6-bromo-5-chloropyrazine-2-carboxylic acid.

Scientific Research Applications

Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrazine-based scaffolds.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site or allosteric site of the target protein. The presence of halogen atoms and the amino group can facilitate interactions with the protein’s active site, leading to inhibition or modulation of its activity.

Comparison with Similar Compounds

    Methyl 3-amino-5-chloropyrazine-2-carboxylate: Lacks the bromo substituent, which may affect its reactivity and biological activity.

    Methyl 3-amino-6-bromopyrazine-2-carboxylate: Lacks the chloro substituent, which may influence its chemical properties and applications.

    Methyl 3-amino-5-bromo-6-chloropyrazine-2-carboxylate:

Uniqueness: Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN3O2/c1-13-6(12)2-5(9)11-4(8)3(7)10-2/h1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYTYCRWYBFDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554857
Record name Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14340-25-1
Record name Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate
Reactant of Route 3
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate
Reactant of Route 4
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.